4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine
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Overview
Description
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol It is characterized by the presence of a morpholine ring substituted with a 2,5-dimethoxyphenylsulfonyl group
Preparation Methods
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine can be compared with other similar compounds, such as:
- 4-(2,5-Dimethoxyphenylsulfonyl)piperidine
- 4-(2,5-Dimethoxyphenylsulfonyl)thiomorpholine
- 4-(2,5-Dimethoxyphenylsulfonyl)azepane These compounds share the 2,5-dimethoxyphenylsulfonyl group but differ in the heterocyclic ring structure. The unique combination of the morpholine ring and the 2,5-dimethoxyphenylsulfonyl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-16-10-3-4-11(17-2)12(9-10)19(14,15)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDEHQXYQDPPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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